Chlorine heptoxide

Description

Contextualization within Halogen Oxide Chemistry

The halogen oxides are a well-studied, albeit often unstable, series of compounds. wikipedia.orglibretexts.org Chlorine, in particular, forms a range of oxides where it exhibits formal oxidation states of +1, +4, +6, and +7. tamildigitallibrary.inguidechem.com These compounds are of significant interest due to their role in atmospheric chemistry, particularly in the context of ozone depletion. wikipedia.org Unlike many other chlorine oxides which are notoriously unstable and can be shock-sensitive, dichlorine heptoxide is comparatively more stable. wikipedia.orgtamildigitallibrary.in However, it remains an endergonic molecule, meaning it is intrinsically unstable and will decompose into its constituent elements, releasing energy in the process. wikipedia.org Its chemistry is intrinsically linked to perchloric acid, from which it is synthesized and to which it hydrolyzes. wikipedia.orgwikisource.org

Historical Trajectories in this compound Investigations

The first synthesis of this compound was reported by A. Michael in 1900. dfo-mpo.gc.ca This was achieved through the careful dehydration of perchloric acid with phosphorus pentoxide, a method that, with refinements, remains a primary route for its preparation today. wikisource.orgdfo-mpo.gc.ca Early investigations focused on establishing its fundamental properties.

A notable advancement in the understanding of its formation came in 1934 when A. C. Byrns and G. K. Rollefson demonstrated that this compound could also be formed by the illumination of mixtures of chlorine and ozone. wikipedia.orggoodeveca.net This photochemical pathway highlighted alternative reaction mechanisms for its generation. Later, the thermochemistry of the compound was more precisely determined by the work of Goodeve and Marsh, who investigated its heat of decomposition. rsc.orgrsc.orgdtic.mil These foundational studies paved the way for a more detailed exploration of its structure, reactivity, and potential applications in synthesis.

Significance of this compound in Advanced Chemical Sciences

The significance of this compound in modern chemistry lies primarily in its role as a potent and versatile perchlorylating agent. acs.org Its ability to introduce the perchlorate (B79767) group (-ClO3) into other molecules has been exploited in the synthesis of various organic and inorganic compounds. guidechem.comacs.org

One of the most prominent applications is the synthesis of alkyl perchlorates from alcohols. acs.orgresearchgate.net This reaction provides a general method for preparing these energetic and reactive compounds, including those with electronegative substituents that are not easily accessible through other synthetic routes. acs.orgresearchgate.net

Furthermore, this compound reacts with primary and secondary amines to yield N-perchlorylamines, a class of compounds with high energy potential. acs.orgresearchgate.net It also undergoes reactions with alkenes to form alkyl perchlorates and can cleave ethers to produce the corresponding perchlorate esters. wikipedia.orgacs.orgdtic.mil These reactions underscore its utility in creating specialized molecules for research in materials science and energetic materials. The controlled reactivity of this compound, particularly in carbon tetrachloride solutions, allows for these transformations to be carried out with a degree of selectivity. acs.orgresearchgate.net

Detailed Research Findings

Subsequent research has provided a wealth of data on the physicochemical and spectroscopic properties of this compound, further elucidating its structure and bonding.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

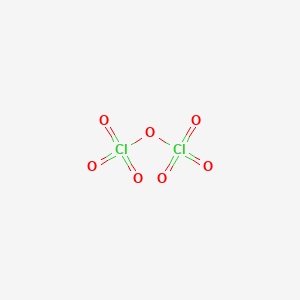

| Molecular Formula | Cl2O7 |

| Molar Mass | 182.90 g/mol |

| Appearance | Colorless, oily liquid |

| Density | 1.9 g/cm³ |

| Melting Point | -91.57 °C |

| Boiling Point | 82.07 °C |

| Std enthalpy of formation (ΔfH⦵298) | 275.7 kJ/mol |

This data is compiled from multiple sources. wikipedia.orgstekom.ac.idrsc.org

The molecule possesses a bent Cl−O−Cl bond with C2 symmetry, having a bond angle of approximately 118.6°. wikipedia.org The terminal chlorine-oxygen bonds (Cl=O) are shorter, around 1.405 Å, while the bridging chlorine-oxygen bonds (Cl-O) are longer, at about 1.709 Å. wikipedia.org

Spectroscopic Data

Vibrational spectroscopy has been a key tool in characterizing the structure of this compound. The infrared and Raman spectra have been recorded in the vapor, liquid, and solid phases, allowing for the assignment of fundamental vibrational modes. wikipedia.org

| Spectroscopic Data | Key Findings |

|---|---|

| Infrared and Raman Spectra | The fundamental vibrations have been assigned under C2 symmetry. The skeletal bending mode is observed at 154 cm⁻¹. A near degeneracy of the skeletal stretches is found around 700 cm⁻¹. |

| Computational Studies | Ab initio quantum chemical calculations have been used to determine the geometry and vibrational frequencies of this compound in its ground electronic state. These theoretical studies support the experimental spectroscopic data. |

This data is based on spectroscopic and computational research findings. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

12015-53-1 |

|---|---|

Molecular Formula |

Cl2O7 |

Molecular Weight |

182.9 g/mol |

IUPAC Name |

perchloryl perchlorate |

InChI |

InChI=1S/Cl2O7/c3-1(4,5)9-2(6,7)8 |

InChI Key |

SCDFUIZLRPEIIH-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Canonical SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Other CAS No. |

12015-53-1 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Dehydration Protocols for Chlorine Heptoxide Synthesis

The most established route to this compound involves the removal of water from perchloric acid (HClO₄). This process leverages powerful dehydrating agents to yield the desired anhydride (B1165640).

Dehydration of Perchloric Acid Utilizing Phosphorus Pentoxide

2 HClO₄ + P₄O₁₀ → Cl₂O₇ + H₂P₄O₁₁ acs.org

This preparation is considered extremely hazardous due to the highly oxidizing and explosive nature of this compound. researchgate.netsmartachievers.online The reaction must be conducted under rigorous temperature control, typically at temperatures below 0 °C, with an optimal range between -10 °C and -70 °C. researchgate.netsmartachievers.online Following the dehydration, the this compound is carefully separated from the reaction mixture by vacuum distillation to obtain the pure, oily liquid. researchgate.netsmartachievers.online

| Parameter | Condition | Reference |

|---|---|---|

| Dehydrating Agent | Phosphorus Pentoxide (P₄O₁₀) | acs.org |

| Starting Material | Perchloric Acid (HClO₄) | acs.org |

| Temperature | -10 °C to -70 °C | smartachievers.online |

| Purification | Vacuum Distillation | researchgate.net |

Photochemical Formation from Chlorine and Ozone Mixtures

An alternative synthetic route involves the photochemical reaction of gaseous chlorine (Cl₂) and ozone (O₃). acs.orgnasa.gov This method was first investigated by Byrns and Rollefson in 1934, who demonstrated that illuminating a mixture of chlorine and ozone could produce this compound. acs.orgmindat.org The reaction is typically initiated by irradiating the mixture with light, specifically blue light, which leads to the formation of Cl₂O₇. acs.org

Later studies on the photolysis of chlorine in the presence of ozone at a wavelength of 366 nm confirmed that the final chlorine-containing product is indeed this compound (Cl₂O₇). nasa.gov This research provided quantitative data on the reaction, measuring the quantum yields for the removal of ozone at various temperatures.

| Parameter | Finding | Reference |

|---|---|---|

| Reactants | Chlorine (Cl₂) and Ozone (O₃) | acs.orgnasa.gov |

| Initiation | Illumination (e.g., blue light, 366 nm UV) | acs.orgnasa.gov |

| Final Product | This compound (Cl₂O₇) | nasa.gov |

| Intermediate Species | Chlorine dioxide (OClO) is formed as an intermediate. | nasa.gov |

| Ozone Removal Quantum Yield (Φ(O₃)) | 5.8 ± 0.5 at 297 K (24 °C) | nasa.gov |

| 4.0 ± 0.3 at 283 K (10 °C) | nasa.gov | |

| 2.9 ± 0.3 at 273 K (0 °C) | nasa.gov | |

| 1.9 ± 0.2 at 252 K (-21 °C) | nasa.gov |

Alternative Synthetic Approaches (e.g., Reactions with Organic Compounds)

Current scientific literature does not describe established synthetic methodologies for the preparation of this compound from reactions with organic compounds. Instead, this compound is known to be a highly reactive compound that reacts with primary and secondary amines, alkenes, and alcohols to yield various organic perchlorate (B79767) derivatives. acs.org These reactions represent the chemical reactivity of this compound rather than a route to its synthesis.

Mechanistic Aspects of this compound Formation Reactions

The mechanisms underlying the formation of this compound are complex. In the dehydration of perchloric acid with phosphorus pentoxide, the P₄O₁₀ molecule functions as a powerful Lewis acid and dehydrator. The reaction is thought to proceed by the protonation of a P=O bond on the P₄O₁₀ cage by the strong perchloric acid. This is followed by the formation of a phosphorus-perchlorate intermediate. The subsequent elimination of a protonated phosphate (B84403) species and collapse of the intermediate leads to the formation of the Cl-O-Cl anhydride linkage. The highly stable phosphate coproducts provide a strong thermodynamic driving force for the reaction.

For the photochemical route, the process is initiated by the photolysis of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals can then react with ozone (O₃) in a series of complex radical chain reactions. Studies have shown that chlorine dioxide (OClO) is formed as an intermediate species during this process. nasa.gov The subsequent reactions of these intermediates, likely involving further interaction with ozone or other chlorine oxide radicals, ultimately lead to the formation of the more stable this compound. The exact and complete radical mechanism is intricate and not fully detailed in the available literature.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and ensure the purity of the final product, while minimizing the significant risk of explosion.

For the dehydration of perchloric acid, the most critical parameters are:

Temperature Control: Maintaining a very low temperature (between -10 °C and -70 °C) is essential. smartachievers.online Higher temperatures increase the rate of decomposition of this compound, which is an endergonic (intrinsically unstable) molecule. acs.org This control is paramount for both safety and yield.

Purity of Reactants: The use of anhydrous or highly concentrated perchloric acid is necessary to ensure the efficiency of the dehydration process and prevent the introduction of water, which would shift the equilibrium away from the product.

Purification Method: Careful vacuum distillation is the required method for separating Cl₂O₇ from the phosphoric acid byproducts. researchgate.net Performing this distillation at low pressure allows the volatile Cl₂O₇ to be removed at a lower temperature, further reducing the risk of thermal decomposition.

In the photochemical synthesis, optimization would involve controlling:

Concentration of Reactants: The relative concentrations of chlorine and ozone would need to be optimized to favor the formation of Cl₂O₇ over other chlorine oxides or side reactions.

Temperature: As shown by quantum yield data, temperature significantly impacts the efficiency of the reaction, with lower temperatures reducing the quantum yield of ozone removal. nasa.gov Therefore, finding an optimal temperature is crucial to balance reaction rate and product stability.

Molecular Structure, Chemical Bonding, and Spectroscopic Characterization

Gas-Phase Structural Elucidation

The determination of the three-dimensional arrangement of atoms in gaseous chlorine heptoxide has been accomplished through a combination of experimental techniques and theoretical modeling.

Electron Diffraction Studies

Gas-phase electron diffraction has been a pivotal experimental method for determining the molecular structure of this compound. libretexts.orgrsc.org This technique provides key parameters for the molecule's geometry. Studies have established that the Cl₂O₇ molecule consists of two ClO₃ groups linked by a bridging oxygen atom. The key structural parameters derived from these experiments include bond lengths and bond angles.

Determination of Molecular Geometry via Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to refine and understand the molecular geometry of this compound. documentsdelivered.comresearchgate.netscispace.com These theoretical studies, utilizing methods such as ab initio calculations, corroborate the findings from electron diffraction. scispace.com They provide a more detailed picture of the molecule's structure, including the precise bond lengths and the crucial Cl-O-Cl bond angle. scispace.com

Table 1: Key Geometric Parameters of this compound

| Parameter | Value |

|---|---|

| Cl-O (bridging) bond length | Varies by computational model |

| Cl=O (terminal) bond length | Varies by computational model |

| Cl-O-Cl bond angle | Varies by computational model |

Note: Specific values for bond lengths and angles can differ slightly depending on the theoretical model and basis set used in the quantum chemical calculations.

Analysis of C₂ Symmetry and Skeletal Framework

This compound possesses a nonlinear Cl-O-Cl skeletal framework. aip.org While X-ray diffraction of solid this compound suggests a C₂v geometry, both gas-phase electron diffraction and quantum chemical calculations indicate a C₂ symmetry for the isolated molecule. scispace.com In this C₂ conformation, the two ClO₃ groups are staggered relative to each other. aip.org The energy difference between the C₂ and C₂v structures is very small, calculated to be only 0.75 kJ mol⁻¹, which explains why crystal packing forces can favor the C₂v geometry in the solid state. scispace.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the bonding and dynamics of the this compound molecule.

Infrared Spectroscopic Investigations

Infrared (IR) spectra of this compound have been recorded in the vapor, liquid, and solid phases. aip.orgaip.org These spectra reveal fundamental vibrational frequencies corresponding to the stretching and bending modes of the molecule. The assignment of these vibrational modes has been carried out under the assumption of C₂ symmetry, with the exception of the two torsional modes. aip.orgaip.org A notable feature in the IR spectrum is the near degeneracy of the skeletal stretching vibrations around 700 cm⁻¹. aip.orgaip.org

Raman Spectroscopic Investigations

Raman spectroscopy complements the infrared data, providing information on the vibrational modes of this compound. aip.orgaip.orgrsc.orgrsc.org The Raman spectrum of liquid this compound has been instrumental in identifying and assigning the skeletal vibrations. aip.orgaip.orgrsc.org A key finding from Raman studies was the observation of a polarized band at approximately 154-161 cm⁻¹, which was assigned to the skeletal bending mode (Cl-O-Cl bend). aip.orgaip.orgrsc.org This assignment was supported by depolarization ratio measurements and normal coordinate analysis. rsc.org

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Skeletal Bending | 154 | Infrared/Raman aip.orgaip.org |

| Skeletal Stretching | ~700 | Infrared aip.orgaip.org |

Note: The frequencies can vary slightly depending on the phase (gas, liquid, or solid) of the sample.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound (Cl2O7) has been extensively studied using infrared (IR) and Raman spectroscopy across vapor, liquid, and solid phases. aip.org The fundamental vibrations, with the exception of the two torsional modes, have been assigned based on a C2 symmetry for the molecule. aip.orgresearchgate.net This assignment reveals a near degeneracy of the skeletal stretching vibrations around 700 cm⁻¹. aip.org The skeletal bending mode, which was previously unassigned or misidentified, has been located at 154 cm⁻¹ through Raman spectroscopy, a finding supported by its depolarization ratio and normal coordinate calculations. aip.orgresearchgate.net

The vibrational modes of Cl2O7 can be understood by considering ten pairs of motions that are in-phase (A species) and out-of-phase (B species), in addition to the unique skeletal bending mode. aip.org An earlier proposal for the skeletal modes at 595, 695, and 195 cm⁻¹ for the symmetric stretch, antisymmetric stretch, and bend, respectively, was revised based on new experimental evidence. aip.org The initial assignment of the 695 cm⁻¹ band as the antisymmetric stretch was inconsistent with its polarized nature observed in Raman spectra. aip.org

A revised assignment for the fundamental vibrations of the Cl2O7 skeleton is presented below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method |

| Skeletal Bending | 154 aip.org | Raman researchgate.net |

| Skeletal Stretching (near degeneracy) | ~700 aip.org | IR and Raman aip.org |

Normal Coordinate Analysis and Force Constant Derivations

Normal coordinate analysis has been performed for Cl2O7 and other molecules containing the ClO3 group. aip.org This analysis aids in the assignment of fundamental vibrations and the calculation of force constants, which describe the stiffness of the chemical bonds. aip.orguniv-lille.fr The analysis treats the molecule as a system of atoms connected by springs, where the force constants of the springs correspond to the force constants of the chemical bonds.

The stretching force constants of the bridging Cl-O-Cl bonds have been determined by simplifying the molecule to a triatomic Cl2O model. researchgate.net A key finding from these analyses is the similarity in the skeletal stretching force constants between dichlorine monoxide (Cl2O) and dithis compound, with a value of approximately 3 mdyn/Å. aip.orgaip.org This similarity, along with comparable Cl-O bond lengths in the molecular skeleton, suggests that the nature of the bonding in the Cl-O-Cl bridge is substantially the same in both molecules, implying a single bond character for the bridging bonds in Cl2O7. aip.orgaip.org

The eigenvalues of the Hessian matrix, which is a matrix of the second derivatives of the potential energy, correspond to the force constants of the vibrational modes. univ-lille.fr

Theoretical Descriptions of Chemical Bonding

Analysis of Chlorine-Oxygen Bond Characteristics

The bonding in this compound involves two distinct types of chlorine-oxygen bonds: the bridging Cl-O-Cl bond and the terminal Cl=O bonds. The molecule has a bent Cl-O-Cl structure with a bond angle of 118.6°. wikipedia.org The bridging chlorine-oxygen bonds have a length of 1.709 Å, while the terminal chlorine-oxygen bonds are shorter at 1.405 Å. wikipedia.org

The bonding is primarily covalent. quora.comquora.comvedantu.com The bonds between chlorine and the terminal oxygen atoms can be described as double bonds, which may involve the participation of chlorine's d-orbitals in π-bonding. quora.comlibretexts.org Alternatively, they can be viewed as dative bonds where chlorine donates a lone pair to oxygen. quora.com The bridging Cl-O bond is considered a single covalent bond. quora.com The significant difference in electronegativity between chlorine and oxygen results in polar covalent bonds. quora.com In Cl2O7, chlorine is in its highest formal oxidation state of +7. wikipedia.org

The instability of the Cl=O bonds is a dominant chemical feature of the molecule. researchgate.net This instability contributes to the compound's reactivity and its nature as a strong oxidizing agent. researchgate.net

Treatment of Bridging Halide Bonds within Molecular Orbital Theory

Molecular Orbital (MO) theory describes the bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orgutah.edu In this framework, electrons are delocalized and not assigned to specific bonds or atoms. libretexts.org For a molecule like Cl2O7, the atomic orbitals of chlorine and the bridging oxygen atom combine to form bonding and antibonding molecular orbitals.

The formation of molecular orbitals requires that the combining atomic orbitals have similar energies and appropriate symmetry to allow for effective overlap. uomustansiriyah.edu.iq The interaction of atomic wave functions can be constructive, leading to a lower-energy bonding molecular orbital, or destructive, resulting in a higher-energy antibonding molecular orbital. uomustansiriyah.edu.iq

In the context of the Cl-O-Cl bridge, the atomic orbitals of the central oxygen and the two chlorine atoms overlap. The resulting molecular orbitals encompass all three atoms. The electrons in these orbitals are not localized to a single Cl-O bond but are distributed across the bridge. This delocalization is a key aspect of the MO description of the bridging bond.

Computational Chemistry and Quantum Chemical Studies

Ab Initio Computational Methodologies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in characterizing chlorine heptoxide.

High-accuracy composite procedures like W1 and W2 theory have been employed to determine the thermochemical properties of this compound with chemical accuracy. researchgate.netresearchgate.net These methods are particularly important for molecules like Cl2O7 that exhibit significant "inner polarization," a phenomenon where the inclusion of high-exponent d functions in the basis set can dramatically affect the calculated total atomization energy. researchgate.netresearchgate.net For instance, adding a single d function to a standard basis set can alter the self-consistent field (SCF) binding energy of Cl2O7 by as much as 100 kcal/mol. researchgate.net This highlights the necessity of using robust theoretical models like W1 and W2 to achieve reliable results for such challenging systems. researchgate.netresearchgate.net These theories systematically extrapolate to the complete basis set limit and account for electron correlation effects at a high level, including contributions from single, double, and perturbative triple excitations. rsc.org

Configuration Interaction (CI) methods provide a framework for systematically improving upon the Hartree-Fock approximation by including excited electronic configurations. While specific applications of CASSCF, QCISD, and MRCI directly to this compound are not extensively detailed in the provided results, these methods are standard tools for studying the electronic states and potential energy surfaces of molecules. researchgate.netmsu.eduru.nlmolpro.net For example, CASSCF and QCISD are used to determine minimum-energy geometries and vibrational frequencies of related chlorine oxides. researchgate.net MRCI calculations, often following a CASSCF reference, are employed to obtain accurate energies for ground and excited states. msu.eduru.nlmolpro.net

Effective Core Potentials (ECPs) are employed to simplify calculations by treating the core electrons of an atom as a single effective potential, thereby only explicitly considering the valence electrons which are primarily involved in chemical bonding. core.ac.ukuni-muenchen.de This approach significantly reduces computational cost, especially for molecules containing heavier elements. core.ac.uk Ab initio molecular structure calculations on main group heptoxides, including Cl2O7, have been performed using ECPs at the Hartree-Fock (HF) and DFT levels. researchgate.netuc.pt These studies often focus on key structural parameters like the X-O-X bond angle. The results obtained with ECPs have been shown to be in good agreement with available experimental data and compete in accuracy with much more computationally expensive all-electron calculations. researchgate.net The LANL2DZ basis set is a common example of an ECP and valence basis set combination. uni-muenchen.de

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool for studying this compound due to its favorable balance of computational cost and accuracy.

A variety of exchange-correlation functionals have been tested and used to calculate the properties of this compound. The heats of formation for Cl2O7 and related chlorine oxides have been determined using functionals such as B3LYP, B3PW91, mPW1PW91, and B1LYP. researchgate.net These hybrid functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. uni-muenchen.degaussian.com

Studies have shown that the choice of functional can significantly impact the accuracy of the results. For instance, in a study of Rh-mediated reactions, B3LYP and B3PW91 showed good performance in some cases but deviated significantly in others. nih.gov Another analysis comparing various DFT methods found that the BHandHLYP functional performed closest to the high-level CCSD ab initio method for calculating electric properties of NaCl. dovepress.com For this compound, isodesmic reaction schemes, which help to cancel systematic errors, in conjunction with functionals like mPW1PW91, have been shown to yield reliable heats of formation that are in close agreement with high-level Gaussian-3 (G3) model chemistries. researchgate.net

The choice of basis set is critical for obtaining accurate computational results, particularly for molecules like this compound. Studies have highlighted that for systems with a central second-row atom in a high oxidation state, such as the chlorine in Cl2O7, standard basis sets can be inadequate. researchgate.net The use of basis sets augmented with polarization and diffuse functions is essential.

For example, research has demonstrated that Dunning's correlation-consistent basis sets, such as cc-pV5Z, which are optimized for calculating correlation energy, provide more favorable convergence towards experimental values for chlorine oxides compared to Pople-style basis sets like 6-311G(3df,2p). nih.gov The convergence of the coupled-cluster correction, δ(MP2)(CCSD(T)), is found to be non-monotonic and only becomes reliable with triple-ζ or quadruple-ζ quality basis sets or larger. nih.gov For this compound specifically, the addition of high-exponent 'd' functions to standard basis sets, such as in the aug-cc-pV(n+d)Z sets, is crucial to correctly describe the electronic structure and achieve basis set convergence. researchgate.netresearchgate.net

Thermochemical Property Prediction

The standard enthalpy of formation (ΔfH⦵₂₉₈) of this compound has been a subject of sophisticated computational investigation due to challenges in experimental measurements. High-level quantum chemical methods, such as Gaussian-3 (G3) and Weizmann-n (Wn) theories, have been used to predict this value with high accuracy. These calculations often rely on two primary approaches: total atomization energies and isodesmic reaction schemes.

Isodesmic reactions, which conserve the number and types of chemical bonds, are particularly effective at canceling systematic errors in calculations. nist.gov One study, using isodesmic reactions at the G3(MP2)//B3LYP and G3(MP2)//B3LYP/6-311+G(3d2f) levels of theory, predicted the heat of formation for Cl₂O₇ to be 61.5 kcal mol⁻¹. researchgate.net A later, more intensive study using W1 and W2 theories provided a best estimate of 65.9 ± 2 kcal/mol. arxiv.orgresearchgate.net This study highlighted the computational challenges posed by Cl₂O₇, noting that obtaining a basis-set limit for the self-consistent field (SCF) component of the total atomization energy is difficult due to severe inner polarization effects. arxiv.orgresearchgate.net The addition of high-exponent d functions to the basis set was found to have a very large effect on the calculated energy. arxiv.orgresearchgate.netacs.org

Calculations based on total atomization energies are another route to the enthalpy of formation. However, for molecules like Cl₂O₇, this method can be subject to larger errors unless very high levels of theory and extensive basis sets are used to account for electron correlation and basis set incompleteness. arxiv.orgresearchgate.net

| Computational Method | Calculated ΔfH⦵₂₉₈ (kcal mol⁻¹) | Reference |

|---|---|---|

| G3(MP2)//B3LYP and G3(MP2)//B3LYP/6-311+G(3d2f) (Isodesmic Reactions) | 61.5 | researchgate.net |

| W1 and W2 Theory (Isodesmic Reactions and Total Atomization Energies) | 65.9 ± 2 | arxiv.orgresearchgate.net |

| B3LYP/6-311+G(3d2f) (Total Atomization Energies) | 93.1 | arxiv.org |

| G3(MP2)//B3LYP (Total Atomization Energies) | 86.2 | arxiv.org |

Theoretical calculations have been instrumental in determining the bond dissociation energies (BDEs) within the this compound molecule. The Cl₂O₇ molecule features two types of chlorine-oxygen bonds: the bridging Cl-O-Cl bond and the terminal Cl=O bonds. Understanding the strength of these bonds is crucial for predicting the molecule's stability and reaction pathways.

Computational studies have reported enthalpy changes for various Cl-O bond fission reactions. researchgate.net The central, single Cl-O bond is significantly weaker than the terminal, double Cl=O bonds. The structure of Cl₂O₇ consists of two ClO₃ groups connected by a bridging oxygen atom, with a Cl-O-Cl bond angle of 118.6°. wikipedia.org The bridging Cl-O bonds are longer (1.709 Å) compared to the terminal Cl-O bonds (1.405 Å), reflecting their lower bond strength. wikipedia.org

Ab initio calculations at various levels of theory, such as MP2/6-31G(), have been used to predict these bond distances, which are in good agreement with experimental data. researchgate.net The energy required to break the central Cl-O bond, leading to the formation of ClO₃ and ClO₄ radicals, is a key thermochemical parameter that governs its initial decomposition steps.

Theoretical Reaction Kinetics and Molecular Dynamics Simulations

While detailed unimolecular decomposition modeling specifically for this compound is not widely published, the decomposition of other chlorine oxides has been studied, providing a framework for understanding the potential pathways for Cl₂O₇. The decomposition of Cl₂O₇ is known to be complex, and computational modeling is essential for elucidating the elementary reaction steps and transition states.

It has been noted that chlorine tetroxide (ClO₄) is a reaction intermediate in the decomposition of dithis compound. wikipedia.org This suggests that a primary decomposition step involves the fission of the central Cl-O-Cl bond to produce ClO₃ and ClO₄ radicals:

Cl₂O₇ → ClO₃ + ClO₄

Theoretical modeling of such unimolecular reactions typically involves mapping the potential energy surface using quantum chemical methods like Density Functional Theory (DFT) or higher-level ab initio methods. wikiwand.com These calculations identify the minimum energy pathways, locate transition state structures, and determine the activation energy barriers for various decomposition channels. For other complex molecules, studies have identified reaction types such as homolytic bond cleavage, elimination reactions, and ring-opening processes as potential unimolecular decomposition pathways. wikiwand.com

The application of quantum statistical analysis to the molecular rotational dynamics of this compound specifically is a specialized area of theoretical chemistry with limited direct literature. However, the general principles of this analysis are well-established and applicable to asymmetric top molecules like Cl₂O₇. wikipedia.org

Quantum control of molecular rotation is a significant field of research, where the quantization of rotational motion governs light-matter interactions and reaction dynamics. wikipedia.org The rotational dynamics of a molecule can be described by solving the time-dependent Schrödinger equation for the rotational Hamiltonian. For asymmetric tops, the classical motion involves complex trajectories that can be visualized on an energy-momentum diagram. wikidata.org

A quantum statistical analysis would involve considering the population of rotational states as a statistical mixture, especially at non-zero temperatures. wikipedia.org This approach is crucial for accurately modeling reaction rates and understanding energy transfer during molecular collisions. nih.gov For a molecule like Cl₂O₇, such analysis would help in understanding its behavior in the gas phase, including energy redistribution following photoexcitation or during collisional activation, which can precede its unimolecular decomposition.

Reactivity and Advanced Reaction Chemistry

Oxidative Reactivity Profiling

The high positive oxidation state of the chlorine atoms in dichlorine heptoxide makes it a powerful oxidizing agent. vaia.comvaia.com This electron deficiency drives its reactivity with species that can donate electrons. vaia.comvaia.com Although it is less aggressively oxidizing than other chlorine oxides and does not react with substances like sulfur, phosphorus, or paper at cold temperatures, its utility in specific, high-energy chemical transformations is significant. wikipedia.orgchemicalbook.comguidechem.com

Role as a Potent Oxidizing Agent in Specialized Chemical Syntheses

Dithis compound serves as a powerful oxidizing agent, a role leveraged in various specialized chemical syntheses. echemi.comprocurementresource.com Its capacity to oxidize other compounds is fundamental to its application in synthetic chemistry. For instance, it can oxidize metals to their highest oxidation states and is used as a catalyst in processes like the esterification of cellulose (B213188). procurementresource.comxchemi.com The high oxygen content also makes it a component in some explosive formulations. echemi.com

Investigations into High-Energy Oxidation Reactions

The compound is utilized in research applications for the study of high-energy oxidation reactions. echemi.com Its intrinsic instability and tendency to release energy upon decomposition make it a subject of interest in fields exploring high-energy materials. wikipedia.org The reaction of dithis compound with reducing agents can be vigorous, highlighting its potential in energetic applications.

Perchlorylating Reagent Applications

Dithis compound is recognized as a versatile and effective perchlorylating reagent, capable of introducing the perchlorate (B79767) (-OClO₃) or perchloryl (-ClO₃) group into various organic molecules. dtic.mil It provides a general method for these transformations, often proceeding under mild conditions. dtic.milresearchgate.net

Synthesis of Alkyl Perchlorates from Alcohols

A primary application of dithis compound is the synthesis of alkyl perchlorates from alcohols. wikipedia.orglibretexts.org The reaction, typically conducted in a solvent like carbon tetrachloride, is a general method for converting a wide range of alcohols into their corresponding perchlorate esters. dtic.milresearchgate.net This includes simple primary alcohols, diols such as ethylene (B1197577) glycol and 1,4-butanediol, and alcohols with electron-withdrawing substituents like 2,2,2-trifluoroethanol (B45653) and 2-fluoro-2,2-dinitroethanol (B101770). researchgate.net

The general reaction is as follows: R-OH + Cl₂O₇ → R-O-ClO₃ + HClO₄ wikipedia.org

The reaction proceeds efficiently and has been used to synthesize perchlorates that are otherwise difficult to prepare. dtic.mil For instance, the conversion of 2-fluoro-2,2-dinitroethanol to its perchlorate is significantly accelerated in the presence of a base. dtic.mil

Table 1: Examples of Alkyl Perchlorates Synthesized from Alcohols using Dithis compound

| Alcohol Reactant | Resulting Alkyl Perchlorate | Reference |

| 2-Fluoro-2,2-dinitroethanol | 2-Fluoro-2,2-dinitroethyl perchlorate | dtic.mil |

| 2,2-Dinitropropanol | 2,2-Dinitropropyl perchlorate | dtic.mil |

| 2-Propanol | Isopropyl perchlorate | researchgate.net |

| Ethylene glycol | Ethylene diperchlorate | researchgate.net |

| 1,4-Butanediol | 1,4-Butane diperchlorate | researchgate.net |

| Allyl alcohol | Allyl perchlorate | researchgate.net |

| Propargyl alcohol | Propargyl perchlorate | researchgate.net |

Formation of Perchloric Amides from Amines (Primary and Secondary)

Dithis compound reacts readily with primary and secondary amines in carbon tetrachloride solution to yield N-perchlorylamines, also known as perchloric amides. wikipedia.orgdtic.milsciencemadness.org This provides a convenient route to a class of compounds that were previously difficult to access. dtic.mil The reaction involves the nucleophilic attack of the amine on the chlorine atom of the heptoxide.

The general reactions are: 2 RNH₂ + Cl₂O₇ → 2 RNH-ClO₃ + H₂O (for primary amines) wikipedia.orgchemicalbook.com 2 R₂NH + Cl₂O₇ → 2 R₂N-ClO₃ + H₂O (for secondary amines) wikipedia.orgchemicalbook.com

This method has been successfully used to prepare various N-perchloryl derivatives, such as N-perchlorylpiperidine and N-perchloryldiamylamine. dtic.mil

Table 2: Synthesis of Perchloric Amides from Amines

| Amine Reactant | Resulting Perchloric Amide | Reference |

| Primary Amine (RNH₂) | Alkylperchlorylamine (RNH-ClO₃) | dtic.mil |

| Secondary Amine (R₂NH) | Dialkylperchlorylamine (R₂N-ClO₃) | dtic.mil |

| Piperidine | N-Perchlorylpiperidine | dtic.mil |

| Diethylamine | N-Perchloryldiethylamine | dtic.mil |

Generation of Gem-Diperchlorates from Ketones

The reaction of dithis compound extends to carbonyl compounds, specifically ketones, leading to the formation of gem-diperchlorates. dtic.mil In these products, two perchlorate groups are attached to the same carbon atom that was originally the carbonyl carbon. This transformation showcases the powerful perchlorylating ability of dithis compound, enabling the conversion of a C=O double bond into two C-OClO₃ single bonds. dtic.mil

Catalytic Activity Investigations

Investigations into the chemical utility of this compound have identified its function as a catalyst in specific organic reactions. procurementresource.com Notably, it is cited for its use as a catalyst in the esterification of cellulose. guidechem.comdrugfuture.comguidechem.com This application is significant in the context of polymer modification, where cellulose esters are produced for various industrial purposes. The catalytic role of this compound facilitates the formation of ester linkages on the cellulose polymer backbone. procurementresource.com Its application in this area highlights a specific industrial use beyond its role as a strong oxidizing agent or a laboratory-scale reagent. procurementresource.comguidechem.com

Decomposition Pathways and Mechanistic Studies

The intrinsic instability of this compound makes its decomposition a subject of significant scientific interest. Mechanistic studies have focused on understanding the pathways, products, and energetic requirements of its breakdown under thermal stress.

To elucidate the decomposition mechanism of this compound, pyrolysis experiments coupled with mass spectrometry for product analysis have been conducted. researchgate.netrsc.org In these studies, Cl₂O₇ was thermally decomposed, and the resulting fragments were analyzed. The research revealed that this compound's pyrolysis primarily yields a large amount of dichlorine monoxide (Cl₂O) and a smaller quantity of the chlorine monoxide radical (ClO). researchgate.netrsc.org

Crucially, these mass spectrometry studies observed no evidence of chlorine trioxide (ClO₃) or chlorine perchlorate (ClO₄) radicals as products of the pyrolysis. researchgate.netrsc.org This finding is vital for modeling the decomposition pathway, as it indicates a specific fragmentation pattern that avoids the formation of these higher chlorine oxides.

Kinetic studies of the gas-phase thermal decomposition of this compound into chlorine (Cl₂) and oxygen (O₂) have determined that the reaction follows first-order kinetics. doubtnut.com In one specific study conducted at 400 K, the pressure of Cl₂O₇ was observed to decrease from 0.062 atm to 0.044 atm over 50 seconds, allowing for the calculation of the rate constant. doubtnut.com Another experiment at 500 K showed the pressure falling from 0.08 atm to 0.04 atm in one minute, from which a first-order rate constant (k) was calculated to be 1.153 x 10⁻² s⁻¹. doubtnut.com

From an energetics perspective, the bond dissociation energy for the central Cl-O-Cl bridge, represented as D(ClO₃—ClO₄), has been experimentally determined. researchgate.netrsc.org Pyrolysis and mass spectrometry studies have established this value to be 30 ± 4 kcal mole⁻¹. researchgate.netrsc.org This energy value is a key parameter in understanding the initial and rate-limiting step of the thermal decomposition process.

Data Tables

Table 1: Products of this compound Pyrolysis

| Analyte | Observation | Source |

|---|---|---|

| Dichlorine monoxide (Cl₂O) | Large yield | researchgate.net, rsc.org |

| Chlorine monoxide (ClO) | Smaller amount | researchgate.net, rsc.org |

| Chlorine trioxide (ClO₃) | Not observed | researchgate.net, rsc.org |

Table 2: Energetic and Kinetic Data for Cl₂O₇ Decomposition

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order | First-order | Gas phase | doubtnut.com |

| Rate Constant (k) | 1.153 x 10⁻² s⁻¹ | 500 K | doubtnut.com |

Environmental and Atmospheric Chemistry Research

Role in Stratospheric Ozone Depletion Mechanisms

The discovery of the Antarctic ozone hole highlighted the importance of gas-phase halogenated species in the atmosphere. univ-lille.fr Chlorine compounds, in particular, are key players in the catalytic destruction of stratospheric ozone. nih.govlibretexts.org Chlorine is released into the stratosphere primarily from stable, man-made compounds that have long atmospheric lifetimes, allowing them to reach the upper atmosphere. univ-lille.frepa.gov

Chlorofluorocarbons (CFCs) are exceptionally stable in the lower atmosphere, but when they ascend to the stratosphere, they are broken down by intense solar ultraviolet (UV) radiation. who.intnoaa.gov This process, known as photolysis, releases chlorine atoms (Cl). who.intwikipedia.org These highly reactive chlorine atoms then initiate catalytic cycles that destroy ozone molecules with great efficiency. nih.govwikipedia.org

The fundamental reactions in this process are:

Cl· + O₃ → ClO + O₂ : A chlorine atom reacts with an ozone molecule, forming chlorine monoxide (ClO) and an oxygen molecule. wikipedia.org

ClO + O → Cl· + O₂ : The chlorine monoxide then reacts with an oxygen atom, regenerating the chlorine atom which can then destroy another ozone molecule. noaa.gov

This catalytic cycle means a single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere. wikipedia.orgnoaa.gov Chlorine oxides, including the transient formation of species like dichlorine heptoxide's precursors, are integral to these destructive cycles. wikipedia.org While dithis compound itself is not the primary direct reactant, its chemistry is part of the broader family of ClOx reactions that govern ozone depletion. The instability of chlorine oxides makes them highly reactive and important intermediates in these atmospheric processes. wikipedia.org

Theoretical studies, often employing quantum chemical methods, are essential for understanding the complex reactions of chlorine oxides (ClOx) in the atmosphere. acs.org These computational approaches allow researchers to investigate the mechanisms, kinetics, and thermodynamics of reactions that are difficult to study experimentally. acs.orgacs.org

Density functional theory (DFT) and other ab initio methods are used to calculate the properties of molecules like ClO₃, ClO₄, and various isomers of Cl₂Ox (where x ranges from 3 to 7). researchgate.net These studies provide insights into:

Reaction Pathways : Determining the most likely sequence of steps for reactions involving ClOx species. acs.org

Activation Energies : Calculating the energy barriers for these reactions, which helps in determining their rates. nih.gov

Heats of Formation : Predicting the stability of different chlorine oxides. researchgate.net

For example, theoretical calculations have been used to determine the heats of formation for Cl₂O₃, Cl₂O₄, Cl₂O₅, Cl₂O₆, and Cl₂O₇, providing crucial data for atmospheric models. researchgate.net These studies help to elucidate the role of various ClOx compounds in catalytic cycles that impact stratospheric ozone. acs.org

Tropospheric Chlorine Chemistry Modeling

While stratospheric ozone depletion is a major focus, chlorine chemistry also plays a significant role in the troposphere, the lowest layer of the atmosphere. univ-lille.fr Chlorine atoms in the troposphere are highly reactive towards hydrocarbons, including the potent greenhouse gas methane (B114726). whiterose.ac.uk Modeling this chemistry is complex due to the variety of chlorine sources and the intricate reaction pathways.

Quantum chemistry is a powerful tool for predicting the reactivity and thermokinetic parameters of atmospheric reactions, especially for compounds that are challenging to study experimentally. univ-lille.fr These methods can be used to calculate reaction rate constants and to understand the detailed mechanisms of reactions. acs.orgacs.org For instance, quantum chemical methods have been used to investigate the reactions of chlorine radicals with various atmospheric organic compounds, revealing diverse reaction mechanisms. acs.org These theoretical calculations provide essential data for larger-scale atmospheric models. acs.org

Kinetic models are used to simulate the complex network of reactions involving gaseous chlorinated compounds on various timescales. univ-lille.fr These models incorporate data from both experimental studies and theoretical calculations to predict the concentrations and lifetimes of different species. univ-lille.frcsic.esresearchgate.net

Kinetic modeling has shown that the reactivity of chlorinated compounds can differ significantly between daytime and nighttime, largely governed by photolysis and reactions with hydroxyl (OH) radicals during the day. univ-lille.fr These models are crucial for understanding the processing of chlorinated pollutants and their impact on tropospheric composition. mdpi.comunsl.edu.ar

CTMs like TOMCAT/SLIMCAT and GEOS-Chem are used to:

Evaluate the global budget of chlorine-containing gases. whiterose.ac.ukcopernicus.org

Quantify the contribution of different sources, both natural and anthropogenic, to tropospheric and stratospheric chlorine levels. whiterose.ac.ukconicet.gov.ar

Assess the impact of chlorine chemistry on the concentration of other key atmospheric components like methane and ozone. whiterose.ac.ukcopernicus.org

Intermolecular Interactions with Atmospheric Species

This compound (Cl₂O₇) is the most stable of the chlorine oxides, yet its interactions within the atmosphere are a subject of significant interest due to the broader role of chlorine compounds in atmospheric chemistry. wikipedia.org The nature of these interactions, ranging from strong chemical reactions to weaker intermolecular forces, dictates its atmospheric lifetime, transport, and ultimate environmental impact. The primary atmospheric species of interest for these interactions include water (H₂O), ozone (O₃), and nitrogen oxides (NOx).

The intermolecular forces at play are primarily van der Waals forces, which are distance-dependent interactions between molecules. wikipedia.org While weaker than covalent or ionic bonds, these forces are crucial in the initial formation of molecular complexes in the atmosphere. wikipedia.orgrsc.org For a polar molecule like this compound, these interactions would include London dispersion forces and dipole-dipole interactions.

Interaction with Water (H₂O)

The most significant and well-documented atmospheric interaction of this compound is its reaction with water. Although this culminates in a chemical transformation rather than a simple intermolecular association, the process is initiated by the interaction between the two molecules. This compound reacts readily with water vapor in the atmosphere to form perchloric acid (HClO₄).

Cl₂O₇(g) + H₂O(v) → 2HClO₄(aq)

This reaction is exothermic and represents a major sink for this compound in the troposphere. The high solubility and reactivity of this compound in water mean that it is efficiently removed from the atmosphere through wet deposition, where it is incorporated into water droplets and rained out.

Interactions with Ozone (O₃) and Nitrogen Oxides (NOx)

While the broader family of chlorine compounds (ClOx) is known to be deeply involved in atmospheric chemistry, particularly in catalytic cycles that lead to ozone depletion, specific research on the direct, non-reactive intermolecular interactions of this compound with ozone and nitrogen oxides is not extensively detailed in available literature. wikipedia.orgnasa.govscirp.orgcopernicus.orgscirp.org

Chlorine-containing molecules, in general, are recognized for their role in the destruction of the ozone layer, particularly in the stratosphere. wikipedia.org These processes are often initiated by photolysis, which breaks down less stable chlorine compounds into highly reactive chlorine radicals. These radicals can then participate in catalytic cycles that destroy ozone.

Similarly, the chemistry of chlorine compounds is intertwined with that of nitrogen oxides (NOx ≡ NO + NO₂). copernicus.org For instance, chlorine radicals can react with nitrogen oxides to form reservoir species like chlorine nitrate (B79036) (ClONO₂), which temporarily removes both chlorine and nitrogen oxides from catalytically active cycles. copernicus.org Conversely, heterogeneous reactions involving chloride-containing particles and nitrogen pollutants like dinitrogen pentoxide (N₂O₅) can release reactive chlorine back into the atmosphere. copernicus.orgcolorado.edu Nitrogen dioxide (NO₂) itself is a key molecule in atmospheric chemistry, involved in the formation of photochemical smog and acid rain. epa.govinflibnet.ac.in

However, detailed computational studies or experimental data specifically quantifying the van der Waals complexes between an intact this compound molecule and ozone or nitrogen dioxide molecules are not readily found in the surveyed scientific literature. Research has focused more on the reactivity of chlorine radicals and other chlorine oxides rather than the initial, non-reactive intermolecular associations of the more stable this compound. Pyrolysis studies of this compound have been conducted in the context of ozone depletion models, but these focus on its decomposition products rather than its direct interaction with other atmospheric gases. researchgate.net

Table of Research Findings on Cl₂O₇ Atmospheric Interactions

| Interacting Species | Type of Interaction | Products | Atmospheric Significance |

| Water (H₂O) | Chemical Reaction | Perchloric Acid (HClO₄) | Major atmospheric sink for Cl₂O₇; wet deposition. |

| Ozone (O₃) | No specific data on direct intermolecular interaction. Part of the broader, reactive ClOx chemistry. | - | Contextually relevant to ozone depletion cycles involving chlorine radicals. |

| Nitrogen Oxides (NOx) | No specific data on direct intermolecular interaction. Part of the broader, reactive ClOx chemistry. | - | Contextually relevant to the formation of reservoir species and the overall atmospheric oxidative capacity. copernicus.org |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of chlorine heptoxide from perchloric acid and phosphorus pentoxide is an energy-intensive and hazardous process. chemicalbook.comsciencemadness.org The pursuit of "green chemistry" principles necessitates the development of alternative synthetic pathways that are safer, more efficient, and environmentally benign. rsc.org Future research is anticipated to focus on eliminating harsh reagents and extreme reaction conditions. rice.edu

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Given the extreme reactivity and instability of this compound, understanding its formation and reaction pathways in real-time is a significant challenge. Advanced spectroscopic techniques are poised to provide unprecedented insights. In-situ spectroscopy, which allows for the monitoring of reactions as they occur, is a critical tool for studying transient intermediates and reaction mechanisms. frontiersin.orgrsc.orgacs.org

Techniques such as in-situ Raman and Infrared (IR) spectroscopy can offer real-time data on the vibrational modes of molecules, enabling the identification of reactants, products, and short-lived intermediate species during the synthesis or catalytic cycle of this compound. rsc.orgacs.org For instance, spectroelectrochemical methods, which combine spectroscopy with electrochemistry, could be employed to monitor the electrochemical generation of chlorine-based species and their subsequent reactions. researchgate.net X-ray absorption spectroscopy could also be instrumental in probing the electronic structure and local coordination environment of the chlorine atoms during a reaction. frontiersin.org These advanced methods will be crucial for developing safer reaction protocols and for designing more efficient catalytic processes involving this compound by providing a detailed, molecular-level picture of the chemical transformations.

Multi-Scale Computational Approaches for Complex Systems

The hazardous nature of this compound makes experimental investigation difficult and dangerous. procurementresource.com Multi-scale computational modeling offers a powerful and safe alternative for exploring its fundamental properties. kuleuven.be These computational methods can link phenomena across different length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of the system. kuleuven.benih.gov

Future computational studies will likely focus on several key areas. At the quantum level, density functional theory (DFT) can be used to accurately predict the molecular structure, vibrational frequencies, and electronic properties of this compound, as well as to elucidate the mechanisms of its reactions. researchgate.net Molecular dynamics simulations can model the behavior of this compound in different solvents and its interactions with other molecules, providing insights into its reactivity and stability. su.se By coupling these different modeling scales, researchers can build a comprehensive understanding of complex systems involving this compound, from its synthesis to its role in catalysis, helping to predict its behavior and guide the design of new experiments and applications. gatech.edu

Exploration of Novel Catalytic Transformations and Selectivity Control

This compound is already recognized as a potent oxidizing agent and a catalyst in certain reactions, such as the esterification of cellulose (B213188) and the synthesis of perchloric amides. procurementresource.comdtic.mil However, its full catalytic potential remains largely untapped. Future research will likely explore its use in a wider range of novel catalytic transformations that can leverage its powerful oxidizing capabilities.

One area of interest is its application in selective oxidation reactions where traditional oxidants fail. Chlorine's ability to act as a promoter in catalysis by altering the electronic properties of catalyst surfaces could be a key area of investigation. catalysis.blog By introducing chlorine, the electrophilicity of a catalyst can be enhanced, making it more effective in reactions requiring strong Lewis acids. catalysis.blog Research into supported this compound catalysts, perhaps on inert materials, could lead to more controllable and selective catalytic systems. researchgate.net A significant challenge and a key focus for future work will be controlling the selectivity of these powerful reactions to avoid the formation of unwanted byproducts and to direct the reaction towards a desired product, a crucial aspect for its adoption in fine chemical synthesis. nih.gov

Deeper Understanding of Environmental Fate and Transformation Mechanisms

The release of any reactive chemical into the environment is a concern. While chlorine itself is known to be highly reactive and not persistent, the specific environmental fate of this compound is an area requiring deeper investigation. cdc.gov It is known to hydrolyze to form perchloric acid, but its reactions with other atmospheric or terrestrial components are not well-documented. wikipedia.orgsciencemadness.org

Future research should focus on elucidating the transformation mechanisms of this compound in various environmental compartments, including the atmosphere, water, and soil. nih.govcdc.gov Studies on its atmospheric chemistry are particularly important, as it could potentially interact with other atmospheric trace gases and aerosols. ukesm.ac.ukcopernicus.org Key processes to investigate include photolysis (degradation by sunlight), and reactions with atmospheric radicals like hydroxyl (OH). nih.govlibretexts.org Understanding the rates and products of these reactions is essential for accurately assessing any potential environmental impact. This knowledge will be critical for developing appropriate handling and disposal procedures and for creating comprehensive environmental risk assessments. researchgate.net

Q & A

Q. What are the established synthetic methodologies for chlorine heptoxide, and how do experimental conditions influence yield and purity?

this compound is synthesized via dehydration of perchloric acid (HClO₄) using phosphorus pentoxide (P₂O₅) at low temperatures (≈0°C). The reaction proceeds as:

Critical factors include:

- Temperature control : Excess heat accelerates decomposition into ClO₂ and O₂.

- Solvent choice : Carbon tetrachloride (CCl₄) is used to stabilize Cl₂O₇ during synthesis .

- Purity of reagents : Trace water or impurities promote side reactions, reducing yield. Post-synthesis, distillation under reduced pressure isolates Cl₂O₇ .

Q. How does this compound decompose, and what intermediates are observed under varying conditions?

Cl₂O₇ decomposes exothermically via:

Key intermediates include ClO₂ and ClO₃ radicals, detected via mass spectrometry and pyrolysis studies. Decomposition kinetics depend on:

Q. What are the critical physical and structural properties of this compound relevant to experimental design?

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How does this compound behave in acid-base equilibria?

In aqueous solutions, Cl₂O₇ equilibrates with perchloric acid:

This equilibrium complicates isolation; anhydrous conditions or excess P₂O₇ are required to stabilize Cl₂O₇ .

Advanced Research Questions

Q. What advanced analytical techniques elucidate this compound’s decomposition pathways?

- Mass spectrometry (MS) : Identifies intermediates like ClO₂⁺ and ClO₃⁻ ions during pyrolysis .

- Infrared (IR) spectroscopy : Detects Cl-O stretching modes (≈600–800 cm⁻¹) to monitor structural stability .

- Gas chromatography (GC) : Quantifies O₂ and ClO₂ gaseous products under controlled thermal degradation .

Q. What challenges arise in synthesizing nitrogen-fluorine-chlorine oxidizers via Cl₂O₇ reactions?

Reactions with tetrafluorohydrazine (N₂F₄) aim to produce NF₂ClO₄, but reproducibility issues occur due to:

- Side reactions : Pyrex glass or metal surfaces catalyze parasitic reactions, forming HF or Cl₂ .

- Solvent effects : CCl₄ stabilizes Cl₂O₇ but limits N₂F₄ solubility, requiring optimized stoichiometry .

- Product variability : Fluorine content fluctuates with trace water, necessitating rigorous drying .

Q. How is vapor pressure data for this compound determined, and what thermodynamic insights does it provide?

Stull (1947) measured vapor pressure using manometric methods, fitting data to the Antoine equation:

Parameters for Cl₂O₇: , , (valid 200–350 K). This data informs storage and distillation protocols .

Q. Why do decomposition studies report conflicting product ratios under similar conditions?

Variability stems from:

Q. How can experimental designs mitigate risks in Cl₂O₇ reactions with fluorinating agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.